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Introduction to 1-Phenylethanethiol in Food Systems

1-Phenylethanethiol (also known as 1-phenylethane-1-thiol) is a sulfur-containing volatile compound that

has gained significant attention in food chemistry due to its extremely low odor threshold and potent

aroma characteristics. This thiol compound exhibits intense sulfurous, burnt, and resinous aroma notes

that can significantly impact the overall aroma profile of various foods even at trace concentrations. First

identified in Pontianak orange peel oil, it has since been recognized as a character impact aroma

compound in various food matrices, meaning it contributes specifically to the characteristic aroma that

defines certain foods [1]. The significance of 1-phenylethanethiol in food chemistry stems from its powerful

sensory properties and the analytical challenges associated with its quantification at trace levels in complex

food matrices.

The chemical structure of 1-phenylethanethiol consists of a phenyl group attached to a ethanethiol moiety,

with a chiral center at the carbon bearing the thiol group. It typically occurs as a mixture of enantiomers

with potentially different sensory properties and thresholds. The (R)- and (S)-enantiomers of 1-

phenylethanethiol have been identified in natural sources with the (R)-enantiomer often predominating [1].

Understanding the occurrence, behavior, and analysis of this potent aroma compound is essential for food
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scientists seeking to optimize flavor profiles in fermented products, fruits, and other food items where it

contributes significantly to sensory characteristics.

Occurrence and Quantitative Analysis in Foods

Occurrence in Food Products

1-Phenylethanethiol has been identified as a significant aroma contributor in several food products. In

curry leaves (Murraya koenigii), it has been confirmed as the character impact aroma compound

responsible for the typical sulfury and burnt aroma notes. Research has demonstrated that both (R)- and (S)-

enantiomers contribute significantly to the overall aroma profile, with odor activity values (OAVs) reaching

150,000 and 120,000 respectively, indicating their exceptional potency [2]. The compound has also been

characterized as an important odorant in Pontianak oranges (Citrus nobilis var. Lour. microcarpa Hassk.),

where it imparts a characteristic sulphurous, resinous aroma to the peel oil extract [1].

In fermented products, particularly sauce-aroma baijiu (a traditional Chinese alcoholic beverage), volatile

thiol compounds including 1-phenylethanethiol play crucial roles in the complex aroma profile. While 2-

furfurylthiol and 2-methyl-3-furanethiol are more commonly quantified in these products, the analytical

approaches developed for these thiols can be adapted for 1-phenylethanethiol analysis [3]. The presence of

1-phenylethanethiol in both plant materials and fermented products suggests it may form through different

biochemical pathways, either through enzymatic reactions in fresh tissues or through microbial activity

during fermentation processes.

Quantitative Data in Food Matrices

Table 1: Concentration and Odor Properties of 1-Phenylethanethiol in Foods

Food Matrix Concentration
Enantiomeric
Ratio (R:S)

Odor
Threshold

Odor
Description

Curry leaves Not specified ~1.25:1 (76% R,

24% S)

Not specified Sulfury, burnt
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Food Matrix Concentration
Enantiomeric
Ratio (R:S)

Odor
Threshold

Odor
Description

Pontianak

orange peel oil

Not specified 76:24 0.005 ng/L in

air

Sulphurous,

resinous

Sauce-aroma

baijiu

Methodologically

comparable thiols

Not specified Varies by

matrix

Sulfury, roasted

Table 2: Odor Activity Values of Key Aroma Compounds in Curry Leaves

Compound Odor Quality Odor Activity Value (OAV) Relative Potency

(3Z)-hex-3-enal Grassy 180,000 Highest

(1S)-1-phenylethane-1-thiol Sulfury, burnt 150,000 Very high

(1R)-1-phenylethane-1-thiol Sulfury, burnt 120,000 Very high

(3R)-linalool Citrusy 58,000 High

Myrcene Geranium leaf-like 23,000 Moderate

The odor activity value (OAV), calculated as the ratio of concentration to odor threshold, demonstrates that

1-phenylethanethiol enantiomers rank among the most potent aroma compounds in curry leaves, exceeded

only by (3Z)-hex-3-enal [2]. The exceptional OAVs of these compounds highlight their disproportionate

contribution to the overall aroma profile compared to other volatile compounds present at higher

concentrations but with higher thresholds.

Analytical Methods and Protocols

UPLC-MS/MS with Derivatization for Thiol Quantification
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The analysis of 1-phenylethanethiol in food matrices presents significant challenges due to its low

concentration, poor stability, and the complexity of food matrices. The most effective approach involves

ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with

derivatization to enhance detectability and stability [3]. The following protocol has been successfully applied

to volatile thiols in fermented grains and can be adapted specifically for 1-phenylethanethiol analysis:

Reagent Preparation: Prepare derivatizing reagent by sonicating 220 mg of 4,4′-dithiodipyridine

(DTDP) in a mixture of 20 mL water and 100 μL concentrated HCl (37% w/w). Once dissolved, add

Milli-Q water to a final volume of 100 mL. Store aliquots at -20°C until use [3].

Sample Preparation: Weigh 10 g of food sample (e.g., fermented grains, plant tissue) into a 50 mL

centrifuge tube. Add 5 mL of water and place in an ice-water bath for 5 minutes using an ultrasonic

cleaner. Add 10 mL of acetonitrile (pre-cooled to -20°C) containing 10 μL of internal standard (e.g., 2-

phenylethanethiol at 58.7 mg/L). Mix vigorously by vortex shaking [3].

Extract Purification: Utilize a modified QuEChERS approach for cleanup. Optimize dispersive

solid-phase extraction (d-SPE) sorbents based on matrix composition. For fermented grains, a

combination of NH₂, graphitized carbon black (GCB), and C₁₈ sorbents effectively removes

interfering compounds while maintaining thiol recovery [3].

Derivatization Reaction: Combine sample extract with DTDP derivatizing reagent and allow to react.

The derivatization enhances detectability and stabilizes the volatile thiols for subsequent LC-MS

analysis rather than GC analysis, avoiding high-temperature degradation [3].

UPLC-MS/MS Analysis: Inject derivatives onto UPLC-MS/MS system. The specific

chromatographic conditions (column, mobile phase gradient) and MS parameters (ionization mode,

transitions) should be optimized for the 1-phenylethanethiol-DTDP adduct.

The derivatization approach using DTDP provides significant advantages for thiol analysis by improving

detectability and stability, while the QuEChERS pretreatment efficiently handles solid matrices that are

challenging for direct extraction [3].

Gas Chromatography-Based Techniques for Identification
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For initial identification and characterization of 1-phenylethanethiol in food matrices, gas chromatography

techniques coupled with olfactometry and mass spectrometry are invaluable:

Aroma Extract Dilution Analysis (AEDA): This technique involves stepwise dilution of aroma

extracts until no odor is detected at the GC sniffing port, determining flavor dilution (FD) factors. 1-

Phenylethanethiol was identified in Pontianak orange peel with a high FD-factor of 128, indicating its

significant contribution to the aroma [1].

GC-MS and GC-Olfactometry: Using high-resolution GC-MS with simultaneous olfactometry

allows correlation of specific aroma attributes with chemical structures. 1-Phenylethanethiol was

identified by comparing its mass spectrum, retention index, and odor quality with those of an

authentic reference standard [1].

Stable Isotope Dilution Assays: For accurate quantification in complex matrices, stable isotope-

labeled analogs of 1-phenylethanethiol can be used as internal standards, followed by GC-MS or

comprehensive two-dimensional GC-MS (GC-GC-MS) analysis [2].

The following workflow diagram illustrates the comprehensive analytical approach for 1-phenylethanethiol

analysis:
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Analytical Workflow for 1-Phenylethanethiol
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Stability, Behavior During Processing, and Formation
Pathways

Stability and Changes During Food Processing

The stability of 1-phenylethanethiol varies significantly depending on processing conditions, and

understanding these changes is crucial for food processing optimization:

Tissue Disruption and Drying: The concentration of 1-phenylethanethiol in curry leaves decreases

significantly upon tissue disruption and drying, suggesting enzymatic degradation or volatilization

once cellular integrity is compromised [2].

Thermal Processing: When fresh curry leaves are subjected to frying, the 1-phenylethanethiol

concentration decreases. However, frying of dried leaves leads to an increase in 1-phenylethanethiol,

indicating the presence of a thermolabile precursor that decomposes upon heating to release the

active aroma compound [2].

Fermentation Processes: In fermented products like sauce-aroma baijiu, volatile thiol concentrations

generally increase with successive fermentation rounds. Methanethiol, 2-furfurylthiol, and 2-

methyl-3-furanthiol concentrations increase during both fermentation and distillation stages,

suggesting these processes are important for their formation [3].

Proposed Formation Pathways

The formation of 1-phenylethanethiol in food systems likely occurs through multiple pathways:

Precursor Degradation: The increase in 1-phenylethanethiol when frying dried leaves suggests the

existence of a non-volatile, thermolabile precursor that decomposes during thermal processing. This

precursor may be a conjugate or intermediate that undergoes thermal decomposition to release the free

thiol [2].

Maillard Reaction and Thermal Degradation: The thermal reaction has been identified as

significant in the formation of various volatile thiols during food processing, particularly in distilled
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alcoholic beverages where thermal exposure occurs during distillation [3].

Enzymatic and Microbial Formation: During fermentation processes, microbial activity likely

contributes to thiol formation through enzymatic transformation of amino acid precursors or reduction

of disulfide bonds [3].

The following diagram illustrates the behavior of 1-phenylethanethiol during different processing

conditions:

1-Phenylethanethiol Behavior During Processing
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Applications in Food Quality and Flavor Enhancement
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Aroma Recombination and Omission Studies

The identification of 1-phenylethanethiol as a key aroma compound enables its use in aroma

recombination studies to reconstruct authentic food aromas. The general methodology involves:

Base Aroma Recombination: Create a model aroma mixture containing all volatile compounds

previously identified with OAV greater than 1 in their natural concentrations. For fermented sour fish,

such recombination models have received high sensory scores (4.5 out of 5), confirming their accuracy

in mimicking the natural aroma profile [4].

Omission Experiments: Systematically omit specific compounds or classes of compounds from the

complete recombination model and evaluate the sensory differences. This approach allows

confirmation of the specific contribution of 1-phenylethanethiol to the overall aroma [4].

Threshold Determination: Determine the odor threshold of 1-phenylethanethiol in different food

matrices and media, as this significantly impacts its perceived contribution to aroma profiles. The

threshold in air has been determined to be as low as 0.005 ng/L [1].

Quality Control and Process Optimization

Understanding the behavior of 1-phenylethanethiol during processing allows for optimization of food

production methods:

Process Control Points: Monitoring 1-phenylethanethiol levels at different production stages helps

identify critical control points for aroma preservation. In sauce-aroma baijiu production, fermentation

and distillation have been identified as key stages for volatile thiol formation [3].

Freshness Indicators: The decrease of 1-phenylethanethiol upon tissue disruption and drying in

curry leaves suggests its potential as an indicator of freshness or proper handling in certain plant

materials [2].

Thermal Processing Optimization: The contrasting behavior of 1-phenylethanethiol when frying

fresh versus dried leaves provides opportunities for optimizing thermal processing to either preserve or

enhance its contribution to aroma profiles [2].
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Conclusion

1-Phenylethanethiol represents a significant aroma-impact compound in various food systems, contributing

sulfury, burnt notes even at extremely low concentrations due to its remarkable potency. The analytical

methods presented, particularly UPLC-MS/MS with derivatization and GC-based techniques, provide

reliable approaches for its quantification and characterization in complex food matrices. Its behavior during

processing—decreasing with tissue disruption but increasing in dried materials upon heating—reveals

complex formation and degradation pathways that can be optimized for flavor enhancement. As research

continues, further understanding of its precursors and formation mechanisms will enable more precise

control of its contribution to food aroma profiles, supporting product development and quality optimization

in the food industry.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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